4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid
Overview
Description
4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a naphthalene ring, which is further substituted with a t-butoxycarbonylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Scientific Research Applications
4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , which is a type of carbon–carbon bond-forming reaction . This suggests that the compound may interact with transition metals like palladium, which are commonly used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid moiety of the compound would participate in a transmetalation process . This involves the transfer of an organic group from boron to a transition metal, such as palladium . The t-Butoxycarbonylamino group could potentially act as a protecting group, enhancing the stability of the compound during the reaction .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific context of its use.
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds , potentially leading to the synthesis of complex organic molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature, solvent, and the presence of a base . Additionally, the stability of the compound may be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid typically involves the reaction of naphthalene derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of aryl halides with boronic acids . This reaction is known for its mild conditions and high functional group tolerance, making it an ideal choice for the synthesis of complex boronic acid derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts, aryl halides, and boronic acid reagents, along with appropriate solvents and reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another widely used boronic acid derivative with similar reactivity but different structural properties.
4-(Trifluoromethyl)phenylboronic acid: A boronic acid derivative with enhanced stability and reactivity due to the presence of a trifluoromethyl group.
Uniqueness
4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the t-butoxycarbonylamino group enhances its stability and reactivity, making it a valuable reagent in various chemical reactions .
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalen-1-yl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-15(2,3)21-14(18)17-13-9-8-12(16(19)20)10-6-4-5-7-11(10)13/h4-9,19-20H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMYIGRGJGXLLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)NC(=O)OC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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